molecular formula C16H14N10O B2891391 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide CAS No. 2034473-23-7

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

Cat. No.: B2891391
CAS No.: 2034473-23-7
M. Wt: 362.357
InChI Key: HRYDHOZHUSDBGB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a pyrimidine-pyrazole core linked to an azetidine-carboxamide group and a purine moiety. The pyrimidin-4-yl group substituted with a 1H-pyrazol-1-yl ring provides a planar aromatic system, while the azetidine ring introduces conformational rigidity.

Properties

IUPAC Name

N-(7H-purin-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N10O/c27-16(24-15-13-14(20-8-19-13)21-9-22-15)10-5-25(6-10)11-4-12(18-7-17-11)26-3-1-2-23-26/h1-4,7-10H,5-6H2,(H2,19,20,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDHOZHUSDBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide represents a class of small molecules with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N8OC_{16}H_{18}N_{8}O, and it features a complex structure that includes a pyrazole moiety, a pyrimidine ring, and an azetidine core. These structural elements contribute to its biological properties, particularly its interactions with biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival. The presence of the purine derivative suggests potential interactions with nucleic acid synthesis or signaling pathways involved in cell cycle regulation.

Antitumoral Effects

Research indicates that derivatives related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures induce apoptosis and inhibit cell proliferation at concentrations ranging from 3 to 39 μM . The lead compound's ability to synergize with established chemotherapeutics enhances its potential as a treatment option.

In Vivo Studies

In vivo experiments have demonstrated that certain derivatives possess antitumoral properties, albeit with varying efficacy. For example, two compounds evaluated in animal models exhibited weak antitumoral activity, suggesting that further optimization is necessary to enhance their therapeutic potential .

Case Studies

  • Cytotoxicity Evaluation : A series of N-(9H-purin-6-yl) benzamide derivatives were synthesized and tested for their cytotoxic effects. The findings revealed that these compounds could effectively induce apoptosis in cancer cells while reducing cell proliferation rates .
  • Synergistic Activity : The lead compound was tested in combination with fludarabine, a nucleoside analogue used in cancer therapy. Results indicated a synergistic effect, which could lead to improved treatment outcomes when used in combination therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameIC50 (μM)Mechanism of ActionNotes
Lead Compound3 - 39Induction of apoptosisEffective against multiple cancer cell lines
FludarabineVariesNucleoside analogueSynergistic effect observed when combined
Other DerivativesVariesCell cycle inhibitionFurther studies needed for optimization

Comparison with Similar Compounds

Structural Analogs with Azetidine-Carboxamide Cores

The target compound shares its azetidine-carboxamide-pyrimidine backbone with several analogs, differing primarily in the substituents on the pyrimidine and carboxamide groups:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Reference
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide C21H24N8O2 Morpholinopyridinylmethyl 420.5 Enhanced solubility due to morpholine; potential CNS penetration
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide C14H14N8O2 4-Methyl-1,2,5-oxadiazol-3-yl 326.31 Oxadiazole may improve metabolic stability; smaller molecular weight
1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide C20H19F3N6O Trifluoromethylphenyl 2034361-63-0 Fluorine atoms enhance lipophilicity; potential kinase inhibition
Target Compound C15H12N10O 9H-Purin-6-yl ~388.3 (estimated) Purine moiety may target nucleotide-binding sites; moderate polarity -

Key Observations :

  • The morpholinopyridinylmethyl analog () likely exhibits improved water solubility due to the morpholine group, whereas the trifluoromethylphenyl derivative () prioritizes lipophilicity for membrane permeability.
  • The oxadiazole -containing analog () has a lower molecular weight (~326 Da), which may favor oral bioavailability compared to the target compound (~388 Da).
  • The purine substituent in the target compound distinguishes it from others, suggesting unique interactions with enzymes like acetylcholinesterase (AChE) or kinases, as seen in purine-based MTDLs ().

Comparison with Purine-Based Derivatives

Purine derivatives in (e.g., compounds 10–15 ) feature piperidine-linked amides and chlorophenyl-substituted purines. For example:

  • N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-2-cyclohexylacetamide (10) : High yield (>99%) indicates synthetic accessibility; chlorophenyl groups enhance hydrophobic binding .
  • Target Compound : Replaces piperidine with azetidine (smaller ring, reduced flexibility) and substitutes chlorophenyl groups with pyrimidine-pyrazole. This may reduce off-target interactions while retaining purine-mediated activity.

Functional Group Impact on Bioactivity

  • Pyrimidinylthioureas (e.g., compounds 10–11 in ): Demonstrated AChE inhibition and metal-chelating capacity due to the thiourea moiety. The target compound’s carboxamide group may lack metal chelation but could improve hydrolytic stability .
  • Azetidine vs.

Q & A

Q. Example SAR Table :

Analog ModificationIC50_{50} (EGFR kinase)Notes
Pyrazole → Triazole2.1 μM vs. 8.7 μMImproved hydrogen bonding
Azetidine → Piperidine>50 μMLoss of ring strain

Advanced: What computational strategies enhance predictive modeling of its reactivity?

  • Quantum chemical calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian) to predict electrophilic sites .
  • Docking validation : Cross-validate AutoDock results with crystallographic data (PDB ID: 1M17) .
  • ADMET prediction : Use SwissADME to prioritize analogs with favorable LogP (2–3) and low CYP inhibition .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed?

  • Scaffold diversification : Synthesize analogs with modified pyrimidine (e.g., 5-Cl substitution) or purine (e.g., 8-aza replacement) .
  • Functional group scanning : Replace carboxamide with sulfonamide or urea to assess hydrogen-bonding impact .
  • High-throughput screening : Test 100+ derivatives in kinase panels (Eurofins) to identify off-target effects .

Advanced: What strategies mitigate instability during storage or in vitro assays?

  • Storage conditions : Lyophilize in amber vials under argon (–20°C) to prevent hydrolysis .
  • Buffered solutions : Use pH 7.4 PBS with 0.1% BHT to suppress oxidative degradation .
  • Stability monitoring : Periodic HPLC analysis (C18 column, 220 nm) over 14 days .

Advanced: How can cross-disciplinary approaches improve research outcomes?

  • Reaction engineering : Apply ICReDD’s computational-experimental feedback loop for optimizing coupling reactions (e.g., solvent screening via COSMO-RS) .
  • Process control : Implement DoE (Design of Experiments) to minimize synthetic steps (e.g., Plackett-Burman design for 4 variables) .
  • Material science : Explore nanocarrier encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .

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